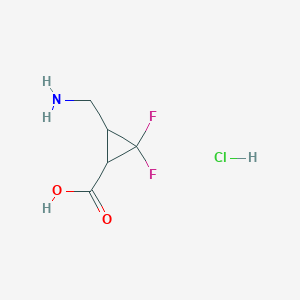

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

描述

IUPAC Name: (1S,3S)-3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS: 2759482-07-8 Molecular Formula: C₆H₉ClF₂N₂O₂ Molecular Weight: 226.60 g/mol

This compound features a strained cyclopropane ring substituted with two fluorine atoms at the 2-position, an aminomethyl group at the 3-position, and a carboxylic acid group at the 1-position, all stabilized as a hydrochloride salt. The (1S,3S) stereochemistry confers distinct conformational rigidity and electronic properties, making it a valuable building block in medicinal chemistry for optimizing metabolic stability and target binding .

属性

IUPAC Name |

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2(1-8)3(5)4(9)10;/h2-3H,1,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZANIGHHCCTGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C1(F)F)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Difluorocyclopropane Ring Formation

The core difluorocyclopropane ring is typically constructed by the addition of difluorocarbene (:CF2) to an alkene or bicyclobutane precursor. Several methods have been reported:

These methods enable efficient installation of the geminal difluoro substituents on the cyclopropane ring, which are critical for the compound's properties.

Functional Group Transformations to Introduce Aminomethyl and Carboxylic Acid

A typical synthetic route, as described in a 2015 study, involves:

- Starting from a protected allylic alcohol such as 2-(4′-methoxyphenyl)-2-propen-1-ol.

- Silylation to protect hydroxyl groups followed by difluorocarbene cyclopropanation to form the difluorocyclopropane intermediate.

- Deprotection of the silyl group and oxidation of the resulting alcohol to a carboxylic acid.

- Curtius rearrangement of the acid to introduce the Boc-protected amine functionality.

- Oxidative cleavage of the aryl protecting group to yield the free amine.

- Final deprotection of the Boc group and purification to obtain the hydrochloride salt of the target compound.

This multi-step approach allows for stereochemical control and functional group compatibility.

Purification and Salt Formation

The final amine product is typically isolated as its hydrochloride salt to enhance stability and facilitate handling. Purification methods include:

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1. Silylation of allylic alcohol | Silyl chloride, base | Silyl-protected intermediate | Protects hydroxyl for cyclopropanation |

| 2. Difluorocarbene cyclopropanation | TFDA or MDFA, heat or microwave | Difluorocyclopropane intermediate | High yield, stereoselective |

| 3. Deprotection and oxidation | TBAF or acid for deprotection; oxidant (e.g., RuO4) | Carboxylic acid intermediate | Converts alcohol to acid |

| 4. Curtius rearrangement | DPPA or similar reagent | Boc-protected amine | Introduces aminomethyl group |

| 5. Oxidative cleavage of protecting group | RuO4 or similar | Free amine intermediate | Removes aryl group |

| 6. Boc deprotection and salt formation | Acid (HCl) | 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride | Purification by ion-exchange resin |

Research Findings on Stability and Reactivity

- The hydrochloride salt form of 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is more stable than the free amine under physiological conditions.

- The compound shows susceptibility to base-catalyzed ring-opening reactions, which underscores the importance of controlled pH during synthesis and storage.

- Stereoselective synthesis approaches have been developed to access cis- and trans-α,α-difluorocyclopropanes, which may influence biological activity and purity of the final product.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Medicinal Chemistry

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is being studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for drug development against viral infections.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems.

Agrochemicals

The compound's fluorinated structure may enhance its stability and efficacy as a pesticide or herbicide.

- Pesticidal Activity : Early research shows that certain derivatives can act as effective pesticides by disrupting the metabolic pathways of pests.

- Herbicide Development : The unique chemical structure may provide a basis for developing selective herbicides that target specific weed species without harming crops.

Materials Science

In materials science, this compound can be used as a building block for novel polymers with enhanced properties.

- Polymer Synthesis : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

- Coatings and Adhesives : Its unique chemical properties make it suitable for formulating advanced coatings and adhesives with better performance characteristics.

Case Studies

Several case studies highlight the applications of this compound:

- Antiviral Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid showed significant antiviral activity against specific viruses, leading to further investigations into their mechanism of action .

- Agricultural Application : In a recent patent application, researchers outlined the use of this compound in developing a new class of herbicides that effectively control resistant weed species while minimizing environmental impact .

- Material Development : A research article discussed how incorporating this compound into polycarbonate matrices improved their impact resistance and thermal stability, suggesting potential applications in automotive and aerospace industries .

作用机制

The mechanism by which 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

rac-(1R,3S)-3-(Aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic Acid Hydrochloride

CAS: Not explicitly listed (referenced in ) Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 199.66 g/mol

| Feature | Target Compound | Dimethyl Analog |

|---|---|---|

| Substituents | 2,2-difluoro | 2,2-dimethyl |

| Electron Effects | Electron-withdrawing (F) | Electron-donating (CH₃) |

| Molecular Weight | 226.60 g/mol | 199.66 g/mol |

| Polarity | Higher (due to F atoms) | Lower |

| Applications | Enhanced metabolic stability | Potential for lipophilic interactions |

Key Insight : The fluorine substituents in the target compound increase polarity and metabolic stability compared to the dimethyl analog, which may favor passive membrane permeability but reduce resistance to oxidative metabolism .

Bicyclic Difluoro/Methyl Derivatives

- CAS 2408938-19-0 : (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

- CAS 1803582-38-8 : 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

| Feature | Target Compound | Bicyclic Derivatives |

|---|---|---|

| Ring System | Monocyclic cyclopropane | Bicyclo[4.1.0]heptane |

| Substituents | 2,2-difluoro + carboxylic acid | Difluoro + methyl + azabicyclo |

| Conformational Rigidity | Moderate | High (due to fused rings) |

| Functional Groups | Carboxylic acid, aminomethyl | Azabicyclo, methyl |

However, the absence of a carboxylic acid group in these derivatives limits their utility in prodrug strategies or ionic interactions .

Sulfonamide-Containing Cyclopropane Derivative

CAS 1360828-80-3: (1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride Molecular Formula: C₉H₁₅ClF₂N₂O₃S Molecular Weight: 304.75 g/mol

| Feature | Target Compound | Sulfonamide Derivative |

|---|---|---|

| Key Functional Groups | Carboxylic acid, aminomethyl | Sulfonamide, difluoromethyl |

| LogP | Not reported | 2.94 |

| PSA | Not reported | 97.64 Ų |

| Bioavailability | Likely moderate | High (due to sulfonamide) |

Key Insight : The sulfonamide group in CAS 1360828-80-3 increases polarity (PSA = 97.64 Ų) and enhances target binding via hydrogen bonding, while the higher LogP (2.94) suggests improved membrane permeability compared to the target compound .

Trifluoro-Substituted Bicyclic Compound

CAS 2639423-25-7 : 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride

| Feature | Target Compound | Trifluoro Derivative |

|---|---|---|

| Fluorine Substitution | 2,2-difluoro | 1,7,7-trifluoro |

| Electron Density | Moderate withdrawal | Strong withdrawal |

| Applications | Stabilizes carboxylate | Enhances acidity of adjacent groups |

生物活性

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclopropane ring and fluorinated substituents, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Formula : CHClFN\O

Molecular Weight : 178.59 g/mol

CAS Number : 1883301-82-3

Structure :

The compound features a cyclopropane ring with two fluorine atoms and a carboxylic acid group, which enhances its reactivity and potential biological interactions.

Research indicates that this compound acts as a slow-dissociating inhibitor of ACC deaminase, an enzyme involved in the metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC). This inhibition occurs with submicromolar affinity, suggesting that the compound can effectively modulate enzyme activity under physiological conditions .

Decomposition Pathway

Under near-physiological conditions, the compound decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid. This decomposition pathway may influence its biological efficacy by altering the active form available for interaction with biological targets .

Central Nervous System Effects

Preliminary studies suggest potential effects on the central nervous system (CNS), although detailed investigations are necessary to fully understand these implications. Compounds with similar structures have been noted for their neuroactive properties, indicating a possible avenue for further research .

Case Studies and Research Findings

- Inhibition of ACC Deaminase :

- Synthesis and Functionalization :

- Medicinal Chemistry Applications :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClFN\O |

| Molecular Weight | 178.59 g/mol |

| CAS Number | 1883301-82-3 |

| Inhibition Type | Slow-dissociating ACC deaminase inhibitor |

| Antimicrobial Activity | Promising against various pathogens |

| CNS Effects | Potential neuroactive properties |

常见问题

Q. What are the standard synthetic routes for 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves cyclopropanation of fluorinated precursors followed by functional group modifications. Key steps include:

- Cyclopropanation : Using methods like Simmons-Smith or transition metal-catalyzed reactions to form the strained cyclopropane ring .

- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .

- Hydrochloride Formation : Treating the free base with HCl in anhydrous conditions to form the salt .

Critical parameters include reaction temperature (optimized between 0–25°C for cyclopropanation), solvent polarity (e.g., dichloromethane for stability), and stoichiometric control of HCl to avoid over-acidification . Purity is ensured via recrystallization (ethanol/water mixtures) or HPLC (C18 columns, 0.1% TFA in mobile phase) .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its handling and storage in laboratory settings?

- Methodological Answer:

- Solubility : Limited aqueous solubility (data unavailable) necessitates polar aprotic solvents like DMSO for biological assays. Hydrochloride salt improves solubility in polar solvents compared to the free base .

- Stability : Hygroscopic nature requires storage in desiccators under argon. Degradation under light/heat is mitigated by amber vials and refrigeration (2–8°C). Stability assays (HPLC tracking over 72 hours) confirm integrity under these conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR : H and F NMR confirm cyclopropane ring geometry (e.g., coupling constants ~5–8 Hz) and fluorine substitution patterns. C NMR identifies carboxylic acid and aminomethyl groups .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 232.06 for CHFNO·HCl) .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges during the synthesis of cyclopropane-containing compounds like this target molecule?

- Methodological Answer:

- Chiral Catalysts : Asymmetric cyclopropanation using Rh(II) or Cu(I) catalysts with chiral ligands (e.g., bis(oxazoline)) to control enantioselectivity (>90% ee) .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol eluent) isolates enantiomers. Dynamic kinetic resolution may be applied during aminomethylation to retain stereochemical integrity .

Q. How can computational modeling predict the interaction of this compound with potential enzymatic targets?

- Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., GABA transaminase). The aminomethyl group’s hydrogen bonding and fluorine’s electronegativity are key for active-site interactions .

- Molecular Dynamics (MD) : Simulations (NAMD, GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories, highlighting residues critical for binding (e.g., Arg/Lys for ionic interactions with carboxylic acid) .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how do researchers address discrepancies in activity data across studies?

- Methodological Answer:

- Enzyme Inhibition Assays : Fluorometric assays (e.g., γ-aminobutyric acid (GABA) uptake inhibition in neuronal cell lines) quantify IC values. Positive controls (e.g., vigabatrin) validate experimental setups .

- Data Contradiction Analysis : Discrepancies due to assay conditions (e.g., pH affecting ionization) are resolved by standardizing protocols (pH 7.4 PBS buffer) and cross-validating with orthogonal methods (e.g., SPR for binding kinetics) .

Q. How does the introduction of fluorine atoms influence the compound’s metabolic stability and pharmacokinetic profile?

- Methodological Answer:

- Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation. In vitro liver microsome assays (human/rat) show >80% remaining parent compound after 60 minutes, compared to non-fluorinated analogs .

- Pharmacokinetics : LogP calculations (cLogP ~1.2) predict moderate blood-brain barrier penetration. In vivo studies (rodents) measure plasma half-life (t ~3.5 hours) via LC-MS/MS .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。